Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate is a chemical compound with the following structure:
Structure:CH3−C(O)−NH−CH2−CH2−CH2−CH2−S−C(O)−OCH3
It belongs to the class of benzothiazepines, which are heterocyclic compounds containing both a benzene ring and a thiazepine ring. This compound exhibits interesting pharmacological properties and has been studied for various applications.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate involves several steps. One common synthetic route includes the following reactions:
-
Condensation Reaction:
- Starting from appropriate precursors, a condensation reaction forms the benzothiazepine ring system.
- Key reagents: Thioamide, aldehyde, and acid catalyst.
- Reaction conditions: Typically carried out in a suitable solvent (e.g., ethanol or acetonitrile).
-
Acetylation:
- The resulting benzothiazepine intermediate is acetylated at the nitrogen atom.
- Acetic anhydride or acetyl chloride is commonly used as the acetylating agent.
Industrial Production:
Industrial-scale production methods may vary, but they generally follow similar principles. Optimization of reaction conditions, purification, and scalability are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the nitrogen atom.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
This compound has found applications in:
Medicine: Investigated for potential therapeutic effects due to its structural resemblance to other bioactive molecules.
Chemical Biology: Used as a probe in studies related to enzyme inhibition or receptor binding.
Industry: May serve as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The exact mechanism of action for Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While Methyl 2,3,4,5-tetrahydro-5-oxo-1,4-benzothiazepine-2-acetate is unique in its structure, it shares similarities with related benzothiazepines. Some similar compounds include:
Eigenschaften
CAS-Nummer |
86628-26-4 |
---|---|
Molekularformel |
C12H13NO3S |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
methyl 2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-2-yl)acetate |
InChI |
InChI=1S/C12H13NO3S/c1-16-12(15)7-8-6-11(14)13-9-4-2-3-5-10(9)17-8/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
CWFCFMFPXZUQKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CC(=O)NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.